(R)-3-Methoxypyrrolidine hydrochloride
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes details about the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes details about the compound’s melting point, boiling point, solubility, stability, and reactivity. It may also include its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra.Scientific Research Applications
Pharmacological Profiles
Platelet Aggregation Inhibition : (R)-3-Methoxypyrrolidine hydrochloride derivatives exhibit concentration-dependent inhibition of platelet aggregation induced by serotonin in various species, including humans. This suggests potential applications in developing antithrombotic therapies (Ogawa et al., 2002).
Pancreatitis Treatment : Derivatives of (R)-3-Methoxypyrrolidine hydrochloride have shown efficacy in reducing enzyme activities associated with acute and chronic pancreatitis in animal models, indicating a potential role in treating pancreatitis (Ogawa et al., 2005).
Synthesis and Chemical Properties
Industrial-Scale Production : The enantiopure form of (R)-3-Methoxypyrrolidine has been achieved through optimized diastereomeric salt formation, highlighting its importance in producing chiral pharmaceuticals (Sakurai et al., 2008).
Chemoenzymatic Synthesis : There has been development in the facile chemoenzymatic enantioselective synthesis of (R)-3-Methoxypyrrolidine derivatives, which are key intermediates for various antitumor compounds (Kamal et al., 2004).
Receptor Binding and Activity
Serotonin-2 Receptor Binding : Certain derivatives of (R)-3-Methoxypyrrolidine hydrochloride show high affinity for serotonin-2 receptors, making them potential candidates for antithrombotic agents (Tanaka et al., 2000).
Dopamine Receptor Ligands : Derivatives synthesized from (R)-3-Methoxypyrrolidine have shown promise as dopamine receptor ligands, indicating potential applications in neuropsychiatric disorder treatments (Heindl et al., 2003).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storing, and disposing of the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
properties
IUPAC Name |
(3R)-3-methoxypyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMYKVUSWPIFEQ-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672095 | |
Record name | (3R)-3-Methoxypyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methoxypyrrolidine hydrochloride | |
CAS RN |
474707-30-7 | |
Record name | (3R)-3-Methoxypyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-methoxypyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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